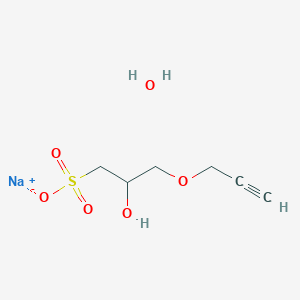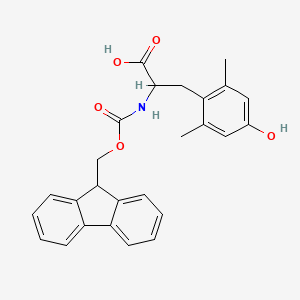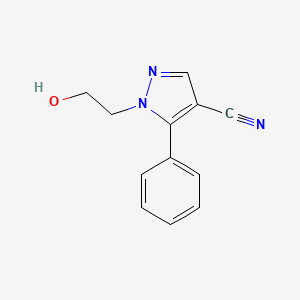
1,1-Difluorocycloheptane
Descripción general
Descripción
1,1-Difluorocycloheptane is an organic compound with the molecular formula C7H12F2. It consists of a seven-membered cycloheptane ring with two fluorine atoms attached to the same carbon atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Difluorocycloheptane can be synthesized through several methods. One common approach involves the fluorination of cycloheptane derivatives. For instance, the reaction of cycloheptanone with diethylaminosulfur trifluoride (DAST) can yield this compound. The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents such as sulfur tetrafluoride or hydrogen fluoride. These processes are optimized for high yield and purity, often involving continuous flow reactors and stringent control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Difluorocycloheptane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form difluorocycloheptanone or other oxygenated derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of cycloheptane or partially fluorinated cycloheptane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products:
Substitution: Products include cycloheptane derivatives with various substituents.
Oxidation: Products include difluorocycloheptanone and related compounds.
Reduction: Products include cycloheptane and partially fluorinated cycloheptanes.
Aplicaciones Científicas De Investigación
1,1-Difluorocycloheptane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1,1-difluorocycloheptane involves its interaction with various molecular targets. The fluorine atoms impart unique electronic properties to the compound, making it a site for nucleophilic attack. The carbon atom bonded to the fluorine atoms has a significant partial positive charge, which can influence the reactivity and interactions of the compound with other molecules .
Comparación Con Compuestos Similares
1,1-Difluorocyclopropane: A smaller ring structure with similar fluorine substitution.
1,1-Difluorocyclobutane: Another fluorinated cycloalkane with a four-membered ring.
1,1-Difluorocyclopentane: A five-membered ring analog with similar properties.
Uniqueness: 1,1-Difluorocycloheptane is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to smaller ring analogs. This uniqueness makes it valuable for specific applications where larger ring systems are advantageous .
Propiedades
IUPAC Name |
1,1-difluorocycloheptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F2/c8-7(9)5-3-1-2-4-6-7/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPLRMBRFCVKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-(p-Tolyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B3256532.png)










